1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine

Lipophilicity Drug Design Physicochemical Properties

1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-amine (CAS 1501433-64-2) is a 1,4-disubstituted 1,2,3-triazole building block featuring a primary amine at the 4-position and a 4-ethylbenzyl substituent at N1. It belongs to a class of heterocyclic compounds widely employed as intermediates in medicinal chemistry, click chemistry, and materials science.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B13630254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN2C=C(N=N2)N
InChIInChI=1S/C11H14N4/c1-2-9-3-5-10(6-4-9)7-15-8-11(12)13-14-15/h3-6,8H,2,7,12H2,1H3
InChIKeyCQWAKZUHMMCUJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-amine: Core Properties and Class Context


1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-amine (CAS 1501433-64-2) is a 1,4-disubstituted 1,2,3-triazole building block featuring a primary amine at the 4-position and a 4-ethylbenzyl substituent at N1. It belongs to a class of heterocyclic compounds widely employed as intermediates in medicinal chemistry, click chemistry, and materials science. The 4-ethylbenzyl group imparts distinct physicochemical properties, including a calculated LogP of 2.47 . Commercially, this compound is typically supplied at a certified purity of 98% and is classified as an irritant under GHS, with specific hazard statements for oral, dermal, and inhalation exposure .

1,4-disubstituted 1,2,3-triazole building block for medicinal chemistry and click chemistry
Primary amine at 4-position enables rapid derivatization and scaffold elaboration
4-Ethylbenzyl substituent imparts higher lipophilicity, suitable for membrane permeability studies

The Risk of Generic Substitution: Why 1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-amine Analogs Are Not Interchangeable


The performance of 1,2,3-triazole-4-amines in a given application is highly sensitive to the N1 substituent's steric and electronic profile. Simply substituting 1-(4-ethylbenzyl)-1H-1,2,3-triazol-4-amine with an unsubstituted benzyl or a 4-methylbenzyl analog will alter the scaffold's lipophilicity, potentially disrupting binding affinity, solubility, or reactivity [1]. Without explicit, comparative performance data for the intended assay, assuming interchangeability introduces uncontrolled variables that can lead to failed experiments or inconsistent batch quality, compromising project timelines and procurement value .

Lipophilicity shift

Replacing 4-ethylbenzyl with unsubstituted benzyl sharply reduces lipophilicity, potentially altering membrane permeability and target binding.

Steric/electronic mismatch

N1 substituent variations (e.g., 4-methylbenzyl) may disrupt solubility, reactivity, or receptor engagement without experimental confirmation.

Assay consistency risk

Generic analogs with undefined purity or uncharacterized LogP introduce uncontrolled variables that can compromise batch-to-batch reproducibility.

Quantitative Evidence Guide for Selecting 1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-amine Over Analogs


Evidence Item 1: Enhanced Lipophilicity (LogP) Compared to Unsubstituted Benzyl Analog for Drug-Likeness Optimization

The target compound exhibits a substantially higher calculated LogP value compared to its unsubstituted benzyl analog. The 4-ethylbenzyl substitution increases lipophilicity, a critical parameter for membrane permeability and oral bioavailability in drug discovery programs .

Lipophilicity Shift
Cross-study comparable
ΔLogP = 3.06 (target 2.47 vs benzyl analog -0.59)
Reported higher lipophilicity may influence permeability screening context.
Computed values; experimental logP may vary across measurement methods.
Lipophilicity Drug Design Physicochemical Properties

Evidence Item 2: Certified Purity for Reproducible Biological Assays

Reputable vendors supply 1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-amine at a certified purity level of 98% . This specification is crucial for purchase decisions in biological screening, where impurities at >2% can confound assay results, generate false positives, or introduce cytotoxicity .

Certified Purity
Class-level inference
98.0% purity specification
May reduce impurity-related assay interference in sensitive biological screens.
CoA-dependent; verify lot-specific data and impurity profile.
Assay Reproducibility Quality Control Chemical Procurement

Evidence Item 3: Contextual Biological Activity - Potential for Adenosine Receptor A1 Subtype Interaction

A foundational structure-activity relationship (SAR) study on 4-amino-1,2,3-triazole[4,5-d]pyridazines and simpler 4-amino derivatives demonstrated that a 1-benzyl substituent confers affinity toward the A1 adenosine receptor, while other neutral N1 substituents show differential binding profiles [1]. This research infers that the specific nature of the N1 substituent, such as the 4-ethylbenzyl group in the target compound, is a critical driver of biological target engagement.

A1 Receptor SAR
Supporting evidence
N1-benzyl directs adenosine A1 affinity in structural analogs [1]
Supports adenosine receptor SAR studies; 4-ethylbenzyl probe may differentiate binding profiles.
Inferred from radioligand binding data; direct testing required for target compound.
Adenosine Receptor Neuropharmacology Cardiovascular Research

Recommended Application Scenarios for 1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-amine


Optimization of CNS Drug-Lead Libraries Requiring Higher LogP Values

Medicinal chemistry teams aiming to improve the blood-brain barrier permeability of a lead series can use this compound as a fragment for library synthesis. Its LogP of 2.47 places it in the optimal range for CNS drug candidates, offering a direct, quantifiable advantage over less lipophilic benzyl-triazole-amine analogs when targeting intracellular or CNS-resident proteins.

Adenosine A1 Receptor Subtype Selectivity Profiling

Based on early SAR evidence that N1-benzyl substituents direct A1 adenosine receptor affinity [1], this specific 4-ethylbenzyl variant serves as a rational next-step probe for investigating the lipophilic pocket tolerance of the A1 receptor. Its use can generate critical selectivity data that a simple 1-benzyl compound cannot provide, potentially accelerating the discovery of subtype-selective modulators for cardiovascular or neurological conditions.

High-Throughput Screening (HTS) Where Assay Interference from Impurities Must Be Minimized

For HTS campaigns, the 98% certified purity is a significant procurement differentiator. Using a building block with a higher purity specification minimizes the risk of false-positive hits caused by trace but potent impurities, enhancing the hit confirmation rate and reducing the cost and time associated with deconvolution of spurious results.

Application
Selection Property
Validation Focus
CNS permeability-oriented fragment synthesis
Calculated lipophilicity profile
Membrane permeability assay confirmation
Adenosine A1 receptor subtype SAR studies
N1 substituent effect on target engagement
Receptor binding assay with 4-ethylbenzyl probe
High-throughput screening campaigns
Certified purity specification
Impurity profiling and false-positive rate review
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